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Compound of Interest

Compound Name:
2-Chloro-5-cyclopropoxy-3-

nitropyridine

Cat. No.: B11805668 Get Quote

Target Audience: Research Chemists, Process Engineers, and Drug Development

Professionals Compound Classification: Halonitropyridine / Advanced Pharmaceutical

Intermediate

Executive Summary
In modern drug discovery, highly functionalized heterocyclic building blocks are essential for

synthesizing complex Active Pharmaceutical Ingredients (APIs). 2-Chloro-5-cyclopropoxy-3-
nitropyridine (CAS: 1243350-30-2) is a highly versatile intermediate, characterized by a

pyridine core, a reactive 2-chloro leaving group, a 3-nitro directing group, and a 5-cyclopropoxy

ether linkage[1]. While its structural features make it an excellent candidate for Nucleophilic

Aromatic Substitution (SNAr) and subsequent cross-coupling reactions, these same features

impart significant chemical reactivity hazards and unique toxicological profiles.

This whitepaper transcends standard 16-section Safety Data Sheets (SDS) by providing a

mechanistic understanding of the compound's hazards, structural causality, and field-proven,

self-validating handling protocols.

Physicochemical Profiling & Structural Causality
To safely handle and scale reactions involving 2-Chloro-5-cyclopropoxy-3-nitropyridine, one

must first understand the causality behind its reactivity. The C2-Cl bond is highly activated. The
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nitrogen in the pyridine ring and the ortho-nitro group at the 3-position both withdraw electron

density via inductive and resonance effects, rendering the C2 carbon intensely electrophilic.

While the 5-cyclopropoxy group donates slight electron density and increases the overall

lipophilicity of the molecule, it does not sufficiently dampen the electrophilicity at C2.

Consequently, this compound can react violently with strong nucleophiles (e.g., primary

amines, alkoxides, or thiols) even at ambient temperatures, releasing significant exothermic

energy.

Quantitative Physicochemical & Hazard Summary
Parameter Data / Specification Causality / Implication

CAS Number 1243350-30-2
Unique identifier for regulatory

tracking.

Molecular Formula C₈H₇ClN₂O₃

High heteroatom-to-carbon

ratio; potential for

complexation.

Molecular Weight 214.61 g/mol
Readily penetrates biological

membranes due to low MW.

Appearance
Off-white to pale yellow

powder

Coloration is typical of

conjugated nitroaromatic

systems.

GHS Hazard Codes H302, H315, H319, H335

Driven by electrophilic

reactivity and nitro-reduction

pathways.

Storage Conditions Sealed in dry, 2-8°C

Prevents ambient degradation

and mitigates slow hydrolysis

of the C-Cl bond.

Mechanistic Toxicology & Hazard Identification
Standard safety sheets classify this compound as an acute oral toxicant and an irritant to the

skin, eyes, and respiratory tract. However, for drug development professionals, understanding

the mechanism of this toxicity is critical for designing appropriate risk mitigation strategies.
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The toxicity of 2-Chloro-5-cyclopropoxy-3-nitropyridine is primarily driven by its

nitroaromatic moiety. In biological systems, nitroaromatics undergo enzymatic bioactivation via

nitroreductases[2]. This process follows two primary pathways:

One-Electron Reduction (Oxidative Stress): The nitro group is reduced to a nitro radical

anion. In aerobic environments, this radical rapidly transfers an electron to molecular

oxygen, generating superoxide radicals (O₂•⁻) and regenerating the parent nitro compound.

This "redox cycling" leads to severe, localized oxidative stress and lipid peroxidation[3].

Two-Electron Reduction (Genotoxicity): Further reduction yields nitroso and hydroxylamine

derivatives. These highly electrophilic metabolites can covalently bind to nucleophilic sites on

cellular proteins and DNA, leading to mutagenesis, cellular necrosis, and severe allergic

sensitization[4].
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Mechanistic pathway of nitroaromatic bioactivation leading to oxidative stress and genotoxicity.
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Self-Validating Safety & Risk Mitigation Systems
Because of the dual threats of SNAr hyper-reactivity and nitroaromatic bioactivation, standard

laboratory handling is insufficient. We employ a self-validating safety system, meaning every

handling protocol must conclude with an analytical validation step to ensure complete hazard

containment.

Engineering Controls: All manipulations of the dry powder must be conducted within a Class

II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to prevent

inhalation of highly active dust particles.

Personal Protective Equipment (PPE): Standard nitrile gloves offer limited breakthrough

times for activated halopyridines. Personnel must use double-gloved nitrile or heavy-duty

butyl rubber gloves.

Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere

(Argon/Nitrogen). Moisture ingress can lead to slow hydrolysis of the 2-chloro group,

generating highly corrosive hydrogen chloride (HCl) gas inside the sealed container, which

presents a pressurized burst hazard upon opening.

Experimental Workflow: Safe Quenching of SNAr
Reactions
When utilizing 2-Chloro-5-cyclopropoxy-3-nitropyridine in synthesis, the most dangerous

phase is the reaction quench. The formation of the Meisenheimer complex and subsequent

chloride elimination is highly exothermic. If unreacted chloronitropyridine remains, improper

quenching can lead to thermal runaway or the generation of toxic aerosols.
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Workflow of Nucleophilic Aromatic Substitution (SNAr) and associated exothermic hazard.
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Step-by-Step Quenching Methodology
Thermal Mitigation: Transfer the reaction vessel to an ice-water bath. Allow the internal

temperature to drop below 5°C. Causality: Lowering the kinetic energy prevents the

unreacted electrophile from violently reacting with the aqueous quench medium.

Controlled Dilution: Under vigorous overhead stirring, slowly add a 10-fold volumetric excess

of cold, deionized water or brine dropwise via an addition funnel.

pH Neutralization: If the reaction utilized basic catalysts or excess amine nucleophiles, titrate

the mixture dropwise with 1M HCl until the aqueous layer reaches a neutral pH of 7.0–7.5.

Causality: Neutralization prevents the formation of soluble, reactive amine salts in the waste

stream.

Phase Separation: Extract the aqueous layer with an immiscible organic solvent (e.g., Ethyl

Acetate). Separate the layers using a separatory funnel.

Waste Segregation: Route the aqueous layer to a dedicated "Halogenated Nitroaromatic

Waste" carboy. Do NOT mix this with standard organic or aqueous waste, as trace

nitroaromatics can undergo dangerous cross-reactions with reducing agents[5].

System Validation (Critical Step): Before final disposal handover, sample the aqueous waste

stream and analyze via Thin-Layer Chromatography (TLC) or LC-MS. Validation is achieved

only when the parent compound (2-Chloro-5-cyclopropoxy-3-nitropyridine) is

undetectable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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